molecular formula C19H17N3O4 B14099297 N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14099297
M. Wt: 351.4 g/mol
InChI Key: CFECWNJWWXIWPW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, 2-hydroxy-3-methylbenzaldehyde, and hydrazine derivatives. The key steps could involve:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the carboxamide group via amidation reactions.
  • Functionalization of the benzodioxole and hydroxy-methylphenyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Scaling up the reaction conditions to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).

Major Products

The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Inhibition of enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.

    Receptor modulation: Acting as an agonist or antagonist at a receptor site, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-11-3-2-4-13(18(11)23)14-8-15(22-21-14)19(24)20-9-12-5-6-16-17(7-12)26-10-25-16/h2-8,23H,9-10H2,1H3,(H,20,24)(H,21,22)

InChI Key

CFECWNJWWXIWPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NNC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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